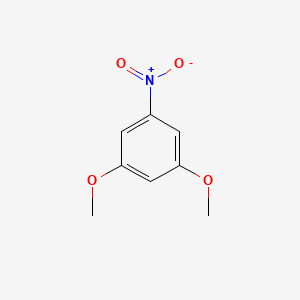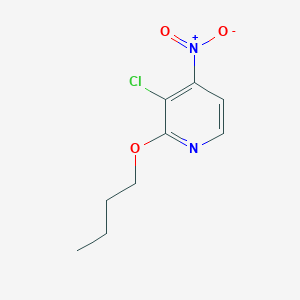![molecular formula C10H13NO2S B8026076 1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene CAS No. 861516-18-9](/img/structure/B8026076.png)
1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene
Overview
Description
1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C10H13NO2S It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a sulfanyl group (-S-) linked to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene typically involves the nitration of a suitable precursor followed by the introduction of the sulfanyl group. One common method includes:
Nitration: The nitration of 4-bromonitrobenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Substitution: The subsequent substitution reaction involves the reaction of the nitrated compound with 2-methylpropylthiol in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the position ortho to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Reduction: 1-[(2-Methylpropyl)sulfanyl]-4-aminobenzene.
Oxidation: 1-[(2-Methylpropyl)sulfinyl]-4-nitrobenzene or 1-[(2-Methylpropyl)sulfonyl]-4-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene exerts its effects depends on the specific application. For instance:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial effects.
Chemical Reactivity: The electron-withdrawing nature of the nitro group makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions.
Comparison with Similar Compounds
4-Nitrothiophenol: Contains a nitro group and a thiol group attached to a benzene ring.
4-Nitroanisole: Contains a nitro group and a methoxy group attached to a benzene ring.
4-Nitrotoluene: Contains a nitro group and a methyl group attached to a benzene ring.
Uniqueness: 1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene is unique due to the presence of both a nitro group and a sulfanyl group with a 2-methylpropyl chain. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities not observed in simpler analogs.
Properties
IUPAC Name |
1-(2-methylpropylsulfanyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEMFSLSYFXXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278112 | |
| Record name | 1-[(2-Methylpropyl)thio]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861516-18-9 | |
| Record name | 1-[(2-Methylpropyl)thio]-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861516-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Methylpropyl)thio]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene](/img/structure/B8026071.png)
![2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine](/img/structure/B8026078.png)

